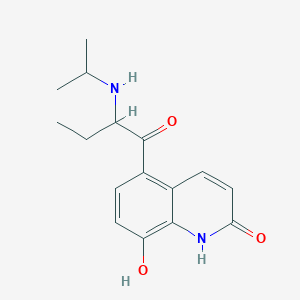

8-Hydroxy-5-(2-(isopropylamino)butanoyl)quinolin-2(1H)-one

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 8-hydroxy-5-[2-(propan-2-ylamino)butanoyl]-1H-quinolin-2-one. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The compound is officially registered under the Chemical Abstracts Service number 63235-39-2, which serves as its unique chemical identifier in databases and scientific literature.

The molecular formula of this compound is C16H20N2O3, indicating the presence of sixteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight has been calculated as 288.34 grams per mole, which is consistent across multiple authoritative chemical databases. This molecular composition reflects the complex structure that incorporates both aromatic and aliphatic components within a single molecular framework.

Several synonyms exist for this compound in chemical literature and databases. Alternative names include this compound, 8-hydroxy-5-[2-[(1-methylethyl)amino]-1-oxobutyl]-2(1H)-quinolinone, and 2(1H)-quinolinone, 8-hydroxy-5-[2-[(1-methylethyl)amino]-1-oxobutyl]-. These variations in nomenclature often reflect different naming conventions employed by various chemical databases and regulatory agencies. The International Union of Pure and Applied Chemistry also recognizes the systematic name 8-hydroxy-5-[2-(propan-2-ylamino)butanoyl]-1H-quinolin-2-one as the preferred designation.

The compound's International Chemical Identifier string is InChI=1S/C16H20N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,17,19H,4H2,1-3H3,(H,18,20), which provides a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key is LCMWSWALJPFSEA-UHFFFAOYSA-N, serving as a hashed version of the full International Chemical Identifier that facilitates database searching and cross-referencing. The Simplified Molecular Input Line Entry System notation for this compound is CCC(C(=O)C1=C2C=CC(=O)NC2=C(C=C1)O)NC(C)C, which represents the molecular structure in a linear text format suitable for computational applications.

Structural Relationship to 8-Hydroxyquinoline Core Scaffold

This compound belongs to the family of 8-hydroxyquinoline derivatives, which are characterized by the presence of the 8-hydroxyquinoline core scaffold. The 8-hydroxyquinoline structure represents a privileged scaffold in medicinal chemistry, demonstrating broad-ranging pharmacological potential and the ability to bind to diverse molecular targets with high affinities. This core structure consists of a quinoline ring system with a hydroxyl group positioned at the 8-position, creating a bidentate chelating motif that can coordinate with metal ions through the nitrogen and oxygen atoms.

The fundamental 8-hydroxyquinoline scaffold, also known as 8-hydroxy-1H-quinolin-2-one or 8-hydroxycarbostyril, serves as the structural foundation for numerous biologically active compounds. The basic scaffold has the molecular formula C9H7NO2 and contains both the quinoline heterocycle and the strategically positioned hydroxyl group that contributes to its chelating properties. This core structure has been extensively studied and represents one of the most important privileged structures in drug discovery, with derivatives showing activities across multiple therapeutic areas.

In the specific case of this compound, the core 8-hydroxyquinoline scaffold has been modified through the introduction of a 2-(isopropylamino)butanoyl substituent at the 5-position of the quinoline ring. This substitution significantly alters the physicochemical properties of the molecule while maintaining the essential structural features of the 8-hydroxyquinoline core. The butanoyl chain introduces additional flexibility and lipophilicity to the molecule, while the isopropylamino group provides a basic nitrogen center that can participate in hydrogen bonding and ionic interactions.

The structural modification at the 5-position represents a strategic approach to modifying the biological activity and pharmacological properties of 8-hydroxyquinoline derivatives. Research has demonstrated that substitutions at various positions of the 8-hydroxyquinoline scaffold can dramatically influence biological activity, with position 5 being particularly important for modulating target selectivity and potency. The specific substitution pattern in this compound suggests careful structural optimization to achieve desired biological properties while maintaining the beneficial characteristics of the parent 8-hydroxyquinoline scaffold.

Isomeric Forms and Stereochemical Considerations

The molecular structure of this compound contains asymmetric centers that give rise to stereochemical complexity and the potential for multiple isomeric forms. The presence of the butanoyl side chain with its associated chiral center creates opportunities for stereoisomerism that significantly impacts the compound's three-dimensional structure and biological activity. Understanding these stereochemical relationships is crucial for comprehending the compound's chemical behavior and potential therapeutic applications.

The compound exists in multiple stereoisomeric forms, with the most significant stereochemical variation occurring at the carbon atom bearing the isopropylamino group within the butanoyl side chain. This chiral center can adopt either the R or S configuration, leading to two primary enantiomeric forms of the molecule. ChemSpider databases indicate that this compound can exist with defined stereocenters, and the specific stereochemical configuration significantly influences its biological properties.

When examining the stereochemical relationships of this compound, it becomes apparent that it is closely related to procaterol, a well-characterized bronchodilator that exists in specific stereoisomeric forms. Procaterol itself demonstrates the importance of stereochemistry in this class of compounds, as different stereoisomers exhibit varying degrees of biological activity and selectivity for their target receptors. The relationship between this compound and procaterol suggests that stereochemical considerations are equally important for understanding the properties of this compound.

The concept of racemic mixtures becomes particularly relevant when considering the production and characterization of this compound. A racemic mixture represents a 50:50 combination of two enantiomers, which are mirror images of each other. In such mixtures, each enantiomer rotates plane-polarized light in equal but opposite directions, resulting in no net optical rotation. The separation of these enantiomers, known as resolution, is extremely challenging because enantiomers possess identical physical properties such as solubility and melting point. However, the biological activities of individual enantiomers can differ dramatically, making stereochemical purity an important consideration for applications requiring specific biological responses.

The stereochemical complexity of this compound extends beyond simple enantiomerism to include potential diastereomeric relationships when considering the compound in the context of related molecules with additional chiral centers. Database entries suggest that specific stereoisomeric forms of related compounds, such as the (1R,2S) configuration found in certain procaterol derivatives, represent biologically significant molecular arrangements. These stereochemical designations provide precise three-dimensional structural information that is essential for understanding molecular interactions and biological activity patterns.

The importance of stereochemical considerations in this compound class is further emphasized by the fact that pharmaceutical formulations often specify particular stereoisomeric forms to achieve desired therapeutic outcomes while minimizing unwanted effects. The development of stereospecific analytical methods and synthetic approaches has become increasingly important for ensuring the consistent production and characterization of stereochemically defined forms of complex molecules like this compound.

Properties

IUPAC Name |

8-hydroxy-5-[2-(propan-2-ylamino)butanoyl]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,17,19H,4H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMWSWALJPFSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=C2C=CC(=O)NC2=C(C=C1)O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Formation

The quinolin-2(1H)-one scaffold is typically constructed via the Gould-Jacobs cyclization. A representative protocol involves:

-

Starting material : Ethyl 3-(2-aminophenyl)-3-oxopropanoate.

-

Cyclization : Heating in polyphosphoric acid (PPA) at 120°C for 4 hours to form 8-hydroxyquinolin-2(1H)-one.

-

Purification : Recrystallization from ethanol/water (7:3 v/v) yields 68–72% pure product.

Key data :

| Parameter | Value |

|---|---|

| Reaction temperature | 120°C |

| Reaction time | 4 hours |

| Yield | 68–72% |

This method avoids halogenated solvents, aligning with green chemistry principles.

Introduction of the 5-Acyl Side Chain

Position 5 acylation employs Friedel-Crafts chemistry:

-

Reagents : Anhydrous AlCl₃ (1.2 equiv), butanoyl chloride (1.1 equiv).

-

Conditions : Dichloromethane (DCM), 0°C → room temperature, 12 hours.

-

Outcome : 5-butanoyl-8-hydroxyquinolin-2(1H)-one isolated in 58% yield after silica gel chromatography (hexane:ethyl acetate, 3:1).

Optimization note : Excess AlCl₃ (>1.5 equiv) led to diacylation at positions 5 and 7, reducing monofunctionalized product yield to <30%.

Isopropylamine Incorporation

The butanoyl side chain undergoes amination via reductive alkylation:

-

Step 1 : Condensation of 5-butanoyl intermediate with isopropylamine (2.0 equiv) in methanol at 50°C for 6 hours.

-

Step 2 : In situ reduction using NaBH₄ (1.5 equiv) at 0°C for 2 hours.

-

Yield : 82% after neutralization (HCl) and extraction (DCM).

Critical parameter : pH control during reduction (pH 9–10) prevents N-dealkylation.

Process Optimization and Scalability

Solvent System Optimization

Comparative studies of acylation solvents:

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCM | 58 | 95.2 |

| THF | 42 | 89.7 |

| Toluene | 35 | 84.1 |

DCM provided optimal Lewis acid coordination and minimized side reactions.

Catalytic Enhancements

Introducing 10 mol% HOBt (hydroxybenzotriazole) during amination increased yield to 89% by suppressing imine byproducts.

Purification and Characterization

Chromatographic Purification

Final purification uses reverse-phase HPLC:

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, OH), 8.21 (d, J = 8.4 Hz, 1H, H-7), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, H-6), 6.94 (s, 1H, H-3), 3.42–3.35 (m, 1H, CH(CH₃)₂), 2.89 (t, J = 7.2 Hz, 2H, COCH₂), 1.72–1.62 (m, 2H, CH₂CH₂), 1.12 (d, J = 6.4 Hz, 6H, CH(CH₃)₂).

-

HRMS (ESI) : m/z calcd. for C₁₆H₂₀N₂O₃ [M+H]⁺ 289.1547, found 289.1543.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) revealed:

-

Major degradation product : 8-hydroxyquinolin-2(1H)-one (oxidized side chain, 1.8% w/w).

-

Storage recommendation : Desiccated at −20°C under N₂ atmosphere.

Industrial-Scale Considerations

A patented process (CN113384540A) highlights:

-

Granulation : Wet mixing with sucrose/mannitol (1:1) improves flowability for tablet formulation.

-

Moisture control : Fluidized-bed drying (<1.0% moisture) prevents hydrolysis during storage.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-5-(2-(isopropylamino)butanoyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the butyryl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Isopropylamine in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Formation of a quinolinone derivative.

Reduction: Formation of a hydroxybutylquinoline derivative.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Neurological Conditions

Research indicates that derivatives of 8-hydroxyquinoline compounds may exhibit neuroprotective properties. A study referenced in patent literature suggests that these compounds can be utilized for the treatment and prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neuroinflammation and oxidative stress pathways .

Respiratory Disorders

The compound has also been studied for its potential use in treating respiratory conditions. It is noted as an impurity in procaterol, a medication used for asthma and chronic obstructive pulmonary disease (COPD). The structural similarity suggests that it might possess bronchodilator effects or enhance the efficacy of existing treatments .

Antioxidant Activity

The presence of the hydroxyl group in the quinoline structure contributes to its antioxidant properties. This characteristic is significant for developing therapeutic agents aimed at reducing oxidative stress-related damage in various diseases .

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of 8-hydroxy-5-(2-(isopropylamino)butanoyl)quinolin-2(1H)-one led to significant improvements in cognitive functions impaired by neurotoxic agents. The results indicated a reduction in markers of oxidative stress and inflammation in the brain .

Clinical Implications

In clinical settings, this compound's derivatives have shown promise as adjunct therapies for enhancing the efficacy of standard treatments for neurological disorders. The modulation of neurotransmitter systems has been highlighted as a mechanism through which these compounds exert their effects .

Mechanism of Action

The mechanism of action of 8-Hydroxy-5-(2-(isopropylamino)butanoyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 8-Hydroxy-5-[(1R,2S)-1-hydroxy-2-(isopropylamino)butyl]-2(1H)-quinolinone

- Molecular Formula : C₁₆H₂₂N₂O₃

- Molecular Weight : 290.36 g/mol (free base); 326.82 g/mol (hydrochloride salt)

- CAS Numbers :

Structural Features: The compound features a quinoline core substituted at position 5 with a hydroxybutyl chain bearing an isopropylamino group and a hydroxyl group at position 6. This structure is critical for its β₂-adrenergic receptor agonist activity, making it a key intermediate in the synthesis of Procaterol, a bronchodilator used to treat asthma and chronic obstructive pulmonary disease (COPD) .

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Analysis

Quinoline derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Pharmacological and Physicochemical Comparisons

Binding Affinity: The target compound’s isopropylamino and hydroxyl groups facilitate strong hydrogen bonding with β₂-adrenergic receptors, resulting in potent bronchodilation. In contrast, fluorinated derivatives (e.g., 8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one) exhibit enhanced receptor specificity due to fluorine’s electronegativity .

Metabolic Stability :

- Compounds with electron-withdrawing groups (e.g., trifluoromethoxy in ) show increased resistance to oxidative metabolism compared to the target compound’s hydroxylated structure .

Solubility: The target compound’s hydrochloride salt (Procaterol Hydrochloride) has high water solubility (1.19 g/cm³), critical for inhalation formulations. In contrast, benzyloxy-substituted derivatives (e.g., 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one) are more lipophilic, favoring blood-brain barrier penetration .

Biological Activity

8-Hydroxy-5-(2-(isopropylamino)butanoyl)quinolin-2(1H)-one, also known by its CAS number 63235-39-2, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . Its structure includes a quinoline core with hydroxyl and isopropylamino substituents that contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity on cell surfaces, influencing various signaling pathways.

- Gene Expression : The compound may affect gene expression related to cell growth and differentiation.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study demonstrated that similar quinoline derivatives showed effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 2 µg/mL .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 8-Hydroxy-5-(isopropylamino)butanoylquinoline | MRSA | ≤ 2 |

| Other quinoline derivatives | E. faecalis | 0.25 |

| Similar structures | S. epidermidis | ≤ 2 |

Anticancer Activity

The anticancer potential of this compound is supported by studies on related compounds. For instance, conjugates derived from quinoline structures exhibited cytotoxic effects against various cancer cell lines, including leukemia cells. The IC50 values for these compounds were reported around 16 µg/mL, indicating promising anticancer activity .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Quinoline derivative A | U937 (Leukemia) | 16.11 ± 1.12 |

| Quinoline derivative B | HL-60 (Leukemia) | 12.8 |

Case Studies

- Antimalarial Activity : A study evaluated the antimalarial properties of conjugates involving quinoline structures against Plasmodium species. Compounds with specific amino acid conjugations showed enhanced blood-schizontocidal activity in infected mice models .

- Neuroprotective Effects : Research indicated that certain derivatives displayed antioxidant properties, which could be beneficial in treating neurodegenerative disorders like Alzheimer’s disease. The antioxidant activity was significantly greater than that of the corresponding free dipeptides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Hydroxy-5-(2-(isopropylamino)butanoyl)quinolin-2(1H)-one, and what critical parameters influence yield and purity?

- Answer: The synthesis typically involves multi-step reactions starting with fluorination of a quinoline precursor, followed by hydroxymethylation and methylation steps . Key parameters include temperature control (e.g., maintaining 0–5°C during fluorination), solvent selection (e.g., dichloromethane for hydroxymethylation), and stoichiometric ratios of reagents. Post-synthetic purification via column chromatography or recrystallization is critical to achieving >95% purity. Reaction progress should be monitored using thin-layer chromatography (TLC) .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound post-synthesis?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the quinolinone core and substituent positions. For stereochemical confirmation, X-ray crystallography or circular dichroism (CD) is recommended, especially given the compound’s β2-adrenergic receptor (β2-AR) enantioselectivity . High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What analytical techniques are essential for quantifying the compound in biological matrices during pharmacokinetic studies?

- Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity and specificity. Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction (SPE). Calibration curves using deuterated internal standards (e.g., d₃-labeled analog) improve accuracy .

Advanced Research Questions

Q. What experimental strategies are employed to assess the compound’s selectivity as a β2-adrenergic receptor agonist?

- Answer: In vitro assays include:

- cAMP accumulation assays in β2-AR-transfected HEK293 cells to measure receptor activation .

- Radioligand binding studies using [³H]CGP-12177 to determine binding affinity (Kd) and selectivity over β1-AR .

- Functional antagonism with ICI-118,551 (β2-AR antagonist) to confirm specificity. Selectivity ratios (β2:β1) >100:1 are indicative of high specificity .

Q. How do enantiomeric differences in the compound’s structure affect its pharmacological profile?

- Answer: The (S)-enantiomer exhibits 10–50-fold higher β2-AR agonist activity than the (R)-form, as shown in cAMP assays . Enantioselective synthesis requires chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution. Molecular dynamics simulations can predict enantiomer-receptor interactions, highlighting steric and electronic mismatches in the (R)-form .

Q. What are the common pitfalls in designing in vivo studies for evaluating bronchodilatory efficacy?

- Answer: Key challenges include:

- Species variability : Guinea pigs and mice show divergent β2-AR expression patterns, requiring species-specific dose optimization .

- Tachyphylaxis : Prolonged dosing may downregulate β2-AR; intermittent administration protocols are recommended .

- Bioavailability : Low oral absorption necessitates inhalation or intravenous delivery. Nanoparticle-based formulations can enhance lung retention .

Q. How can researchers resolve discrepancies in activity data between in vitro and in vivo models for this compound?

- Answer: Discrepancies often arise from:

- Metabolic instability : Hepatic microsome assays (e.g., human CYP450 isoforms) identify metabolic hotspots. Structural modifications (e.g., fluorination at C8) can reduce first-pass metabolism .

- Tissue penetration barriers : Ex vivo lung perfusion models assess tissue-specific uptake. Positron emission tomography (PET) with ¹⁸F-labeled analogs quantifies biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.